3-(Hydroxymethyl)-4-propoxybenzaldehyde
Overview
Description
3-(Hydroxymethyl)-4-propoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Functionalization in Organic Synthesis
The compound has been utilized in catalytic processes for the functionalization of benzyl groups. A study demonstrated the remote benzylic C(sp3)–H oxyfunctionalization directed by a hindered para-hydroxyl group. This method employed atmospheric oxidation mediated by ethylene glycol under ligand- and additive-free conditions, catalyzed by Cu(OAc)2. It facilitated the transformation of various hydroxybenzaldehydes into aromatic carbonyl compounds, showcasing an environmentally benign approach for functionalizing primary and secondary benzyl groups (Jiang et al., 2014).
Role in Coordination Chemistry
The compound has shown significance in coordination chemistry, particularly in the synthesis of new oxidovanadium(V) complexes. These complexes are structurally characterized, and their formation indicates the compound's potential in the creation of supramolecular assemblies and its contribution to density functional theory (DFT) studies (Back et al., 2012).
Synthesis of Organic Intermediates
It has been used in the synthesis of organic intermediates. For example, the treatment of benzaldehyde with diols in the presence of acid gives monoacetals, indicating the compound's role in organic synthesis and its use in educational settings for the demonstration of synthesis and spectroscopic analysis (Collard et al., 2001).
Potential in Biomedical Applications
Research suggests the potential of the compound in biomedical applications. A study focused on the electrochemically induced multicomponent transformation of various aldehydes, including the compound of interest, to create new compounds with promising applications in regulating inflammatory diseases, as shown by docking studies (Ryzhkova et al., 2020).
Importance in Fragrance and Pharmaceutical Industries
The compound is crucial in the fragrance and pharmaceutical industries, as illustrated by its use in the synthesis of heliotropine via Oppenauer's oxidation. The study highlights the operational parameters and catalysts, marking its importance in industrial applications (Borzatta et al., 2009).
Electrochemical Applications
Its derivatives have been studied for their electrochemical properties. One study explored the electrochemical polymerization of a 4-hydroxybenzaldehyde+formaldehyde mixture, demonstrating the electrostatic effects on the electrode surface and its implications for analytical applications (Garcia et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(hydroxymethyl)-4-propoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h3-4,6-7,13H,2,5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQBRHXEHNHRJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651130 | |
Record name | 3-(Hydroxymethyl)-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-81-2 | |
Record name | 3-(Hydroxymethyl)-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.